1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride
CAS No.: 1169989-01-8
Cat. No.: VC2794996
Molecular Formula: C15H19Cl2F3N4O
Molecular Weight: 399.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1169989-01-8 |
|---|---|
| Molecular Formula | C15H19Cl2F3N4O |
| Molecular Weight | 399.2 g/mol |
| IUPAC Name | 5-(1-piperazin-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole;dihydrochloride |
| Standard InChI | InChI=1S/C15H17F3N4O.2ClH/c1-10(22-7-5-19-6-8-22)14-20-13(21-23-14)11-3-2-4-12(9-11)15(16,17)18;;/h2-4,9-10,19H,5-8H2,1H3;2*1H |
| Standard InChI Key | QDBSJIGUWBZPLL-UHFFFAOYSA-N |
| SMILES | CC(C1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F)N3CCNCC3.Cl.Cl |
| Canonical SMILES | CC(C1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F)N3CCNCC3.Cl.Cl |
Introduction
Structural Information and Physical Properties
1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride is a complex organic compound with multiple functional groups and heterocyclic components. Its structure incorporates a trifluoromethyl group attached to a phenyl ring, which is further linked to a 1,2,4-oxadiazole ring. This oxadiazole ring connects to an ethyl group, which in turn attaches to a piperazine ring. The compound exists as a dihydrochloride salt, indicating it has two hydrochloride ions associated with it, which affects its solubility and stability characteristics.
The basic physical and chemical properties of the compound are summarized in Table 1.
| Table 1: Physical and Chemical Properties | |
|---|---|
| CAS Number | 1169989-01-8 |
| Molecular Formula | C₁₅H₁₉Cl₂F₃N₄O |
| Molecular Weight | 399.24 g/mol |
| IUPAC Name | 5-(1-piperazin-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole;dihydrochloride |
| Standard InChI | InChI=1S/C15H17F3N4O.2ClH/c1-10(22-7-5-19-6-8-22)14-20-13(21-23-14)11-3-2-4-12(9-11)15(16,17)18;;/h2-4,9-10,19H,5-8H2,1H3;2*1H |
| Standard InChIKey | QDBSJIGUWBZPLL-UHFFFAOYSA-N |
| SMILES | CC(C1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F)N3CCNCC3.Cl.Cl |
| PubChem Compound ID | 42961335 |
The free base form of this compound (without the hydrochloride) has also been reported with CAS No. 1170356-19-0 and a molecular weight of 326.32 g/mol . The distinctive structural elements, particularly the 1,2,4-oxadiazole ring and the trifluoromethyl group, contribute significantly to the compound's physicochemical properties and potential biological activities.
| Table 2: Synthetic Methods for 1,2,4-Oxadiazole Derivatives | ||
|---|---|---|
| Method | Key Reagents | Advantages |
| Amidoxime-Acyl Chloride Reaction | Amidoximes, acyl chlorides, TBAF or pyridine | Well-established method |
| Amidoxime-Carboxylic Ester Reaction | Amidoximes, carboxylic acid esters, catalysts | Versatile substrates |
| Microwave-Assisted Synthesis | Amidoximes, acyl chlorides/esters, NH₄F/Al₂O₃ or K₂CO₃ | Short reaction time, high yields |
| 1,3-Dipolar Cycloaddition | Nitrile oxides, nitriles, catalysts | Accessible starting materials |
| One-pot Synthesis (Superbase) | Amidoximes, carboxylic acid esters, NaOH/DMSO | Room temperature reaction |
| Tandem Reaction | Nitroalkenes, arenes, nitriles, TfOH | Excellent yields, short reaction time |
Chemical Properties and Reactivity
The chemical properties of 1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride are significantly influenced by its constituent functional groups and structural elements.
Stability and Reactivity
The 1,2,4-oxadiazole ring is relatively stable under normal conditions but can undergo various transformations under specific reaction conditions. The trifluoromethyl group on the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are desirable properties in drug development.
As a dihydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form, making it more suitable for biological applications and aqueous testing environments. The salt form also generally confers greater stability during storage .
Acid-Base Properties
The piperazine moiety in the compound possesses basic properties due to its tertiary amine functionalities. The formation of the dihydrochloride salt indicates protonation of both nitrogen atoms in the piperazine ring, which affects the compound's solubility, pharmacokinetic properties, and potentially its biological activity profile .
Comparison with Related Compounds
Several structurally related compounds have been reported in the literature, providing a basis for comparison and understanding of structure-activity relationships.
Methyl-Substituted Analog
The methyl-substituted analog of this compound, 1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride (CAS No. 1171190-56-9), differs only in the absence of the additional methyl group on the linker between the oxadiazole and piperazine rings . This compound has a molecular formula of C₁₄H₁₇Cl₂F₃N₄O and a molecular weight of 385.21 g/mol .
Free Base Form
The free base form of the compound, 1-(1-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine (CAS No. 1170356-19-0), lacks the two hydrochloride counterions, resulting in different physicochemical properties, particularly regarding solubility and stability .
Table 3 provides a comparison of these related compounds.
| Table 3: Comparison of Related Compounds | |||
|---|---|---|---|
| Property | Target Compound (CAS 1169989-01-8) | Methyl Analog (CAS 1171190-56-9) | Free Base (CAS 1170356-19-0) |
| Molecular Formula | C₁₅H₁₉Cl₂F₃N₄O | C₁₄H₁₇Cl₂F₃N₄O | C₁₅H₁₇F₃N₄O |
| Molecular Weight | 399.24 g/mol | 385.21 g/mol | 326.32 g/mol |
| Structure Difference | Reference | Lacks methyl on linker | Lacks HCl counterions |
| Predicted CCS [Ų] (M+H)⁺ | Not reported | Not reported | 175.9 |
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